(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c1-23-17(8-16(22-23)12-2-4-14(19)5-3-12)18(25)24-7-6-15-13(10-24)9-20-11-21-15/h2-5,8-9,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJMQDGNXISLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4=NC=NC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, including the formation of the pyridopyrimidine ring and the attachment of the pyrazole moiety. A common synthetic route starts with the condensation of appropriate pyridine derivatives with urea or guanidine compounds, followed by cyclization reactions. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and solvent systems like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would require optimizing the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis or microwave-assisted synthesis could be employed to enhance efficiency. Scale-up processes would involve rigorous purification steps, including recrystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the pyridopyrimidine ring can be oxidized using strong oxidizing agents like potassium permanganate, while reduction reactions can be carried out using hydrides such as sodium borohydride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane solvent, room temperature.
Reduction: : Sodium borohydride, methanol solvent, room temperature.
Substitution: : Alkyl halides or aryl halides, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: : Formation of corresponding pyridine N-oxide derivatives.
Reduction: : Formation of reduced pyridopyrimidine analogs.
Substitution: : Formation of alkylated or arylated derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical modifications and functionalizations.
Biology
Biologically, the compound serves as a molecular probe to study enzyme interactions, cellular pathways, and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical assays and drug discovery research.
Medicine
In medicine, the compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its efficacy in treating certain diseases by targeting specific molecular mechanisms.
Industry
In the industrial sector, the compound could be used in the development of new materials, catalysts, and chemical sensors. Its diverse reactivity and functional groups make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. It can form specific binding interactions, leading to the modulation of biological pathways. The compound's effects are mediated through the activation or inhibition of these targets, resulting in downstream biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional characteristics can be contextualized against three key analogs derived from the evidence:
Substituent Variations in Dihydropyridopyrimidinyl Methanones
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone () shares the same dihydropyridopyrimidinyl-methanone core but substitutes the pyrazole group with a 4-(thiophen-2-yl)phenyl moiety. Key differences include:
- Molecular weight : The thiophene analog has a lower molecular weight (321.4 g/mol vs. hypothetical ~339 g/mol for the user’s compound) due to fewer nitrogen atoms and the absence of fluorine .
Pyrazole-Thiophene Methanones
Compounds 7a and 7b () feature pyrazole and thiophene units connected via a methanone bridge. Unlike the user’s compound, these analogs lack the dihydropyridopyrimidine core but share substituted pyrazole motifs. For example:
- 7a: Contains a 5-amino-3-hydroxy-pyrazol-1-yl group linked to a 2,4-diamino-3-cyano-thiophene-5-yl group. The amino and cyano substituents may enhance hydrogen-bonding interactions, contrasting with the fluorophenyl group’s hydrophobic effects in the user’s compound .
Quinazolinone Derivatives
4-Methyl-7-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone () replaces the dihydropyridopyrimidine core with a quinazolinone scaffold. Key distinctions include:
- Ring saturation: The quinazolinone is fully saturated at positions 7,8, unlike the partially unsaturated dihydropyridopyrimidine.
- Pharmacological implications: Quinazolinones are historically associated with tyrosine kinase inhibition (e.g., EGFR inhibitors), suggesting divergent target profiles compared to pyridopyrimidine-based compounds .
Comparative Data Table
*Hypothetical data due to absence in provided evidence.
Research Findings and Implications
- Synthetic routes: The user’s compound likely follows synthesis protocols similar to ’s pyrazole-thiophene methanones, involving condensation reactions in dioxane with catalysts like triethylamine .
- Bioactivity prediction : Fluorine substitution may improve blood-brain barrier penetration compared to thiophene analogs, as seen in other fluorinated pharmaceuticals .
Biological Activity
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone represents a class of heterocyclic compounds with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : CHFNO
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Research indicates that derivatives of pyrido[4,3-d]pyrimidines often exhibit activity against kinases and other targets related to cancer and inflammatory diseases.
1. Antitumor Activity
Several studies have highlighted the potential of pyrido[4,3-d]pyrimidine derivatives in cancer therapy. The compound has shown promise as an inhibitor of key signaling pathways involved in tumor growth. For instance, a study demonstrated that similar compounds could inhibit the growth of cancer cell lines by targeting specific kinases involved in cell proliferation and survival .
2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in demethylation processes:
- Histone Demethylases : Certain derivatives have been shown to inhibit JmjC histone demethylases, which play a critical role in epigenetic regulation .
- Kinase Inhibitors : The structure suggests potential kinase inhibitory activity, possibly affecting pathways critical for cancer progression .
Case Studies
- Study on KDM Inhibition : A case study evaluated the potency of related compounds against KDM4 and KDM5 demethylases. The findings indicated that modifications at the C4 position significantly enhanced inhibitory activity .
- Cellular Assays : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving pyrimidine intermediates and substituted pyrazole derivatives. A typical approach involves cyclocondensation of N-(2-oxo-2-arylethyl)methanesulfonamide with aldehydes and cyanocetamide under basic conditions (e.g., K₂CO₃ in ethanol), followed by heating to 150°C to form the pyrido-pyrimidine core . The pyrazole moiety is introduced via Suzuki coupling or nucleophilic substitution, using 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid as a precursor .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing diastereotopic protons in the dihydropyrido-pyrimidine ring and verifying substitution patterns on the pyrazole .
- HRMS : Confirms molecular weight and fragmentation patterns, with deviations <2 ppm indicating purity .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused pyrido-pyrimidine system, as seen in related compounds with fluorophenyl substituents .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, using cisplatin as a positive control .
Advanced Research Questions
Q. How can conflicting solubility and bioavailability data be resolved for this compound?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanocrystals via wet milling. Validate with HPLC-UV quantification .
- Bioavailability Analysis : Conduct pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles after oral/intravenous administration. Compare AUC and Cₘₐₓ values to identify absorption barriers .
Q. What strategies optimize regioselectivity during the synthesis of pyrido-pyrimidine derivatives?
- Methodological Answer :
- Catalytic Control : Use Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura coupling to direct substitutions to the pyrimidine C-2 position .
- Thermodynamic vs. Kinetic Control : Adjust reaction temperature (e.g., 80°C vs. reflux) to favor either 5- or 7-substituted products, monitored via TLC .
Q. How should researchers address discrepancies in biological activity across different assay conditions?
- Methodological Answer :
- Assay Standardization : Replicate assays in triplicate under controlled O₂/CO₂ levels (e.g., 5% CO₂ for mammalian cells).
- Mechanistic Follow-Up : Use RNA-seq or proteomics to identify off-target effects. For example, conflicting cytotoxicity data may arise from compound interactions with efflux pumps (e.g., P-gp), which can be inhibited with verapamil .
Q. What computational methods validate the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2), focusing on hydrogen bonds with pyrimidine N-1 and hydrophobic contacts with the 4-fluorophenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, calculating RMSD and binding free energy (MM-PBSA) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between 2D monolayer vs. 3D spheroid models?
- Methodological Answer :
- 3D Model Limitations : Spheroids may exhibit hypoxia-induced resistance. Validate with hypoxia markers (e.g., HIF-1α ELISA) and compare compound penetration via fluorescence tagging .
- Dose Adjustment : Recalculate IC₅₀ using spheroid volume-normalized concentrations rather than surface area .
Q. Why does the compound show variable stability under acidic vs. alkaline conditions?
- Methodological Answer :
- Degradation Pathways : Perform LC-MS stability studies in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood). Acidic hydrolysis likely cleaves the methanone bridge, while alkaline conditions degrade the pyrazole ring .
- Stabilization : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to reduce electrophilic attack .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
